molecular formula C18H23N3O2 B14929223 5-tert-butyl-N-(4-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

5-tert-butyl-N-(4-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

Cat. No.: B14929223
M. Wt: 313.4 g/mol
InChI Key: SUVFLPACVDUERS-UHFFFAOYSA-N
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Description

5-(TERT-BUTYL)-N~3~-(4-METHYL-2-PYRIDYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a benzisoxazole core with various substituents, including a tert-butyl group and a pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(TERT-BUTYL)-N~3~-(4-METHYL-2-PYRIDYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzisoxazole core, followed by the introduction of the tert-butyl and pyridyl groups through various substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridyl group.

    Reduction: Reduction reactions can occur at the benzisoxazole core, leading to the formation of various reduced derivatives.

    Substitution: The tert-butyl and pyridyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridyl N-oxides, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are studied for their potential therapeutic effects, including anti-inflammatory and anticancer properties. The compound’s ability to modulate specific molecular pathways is of particular interest.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 5-(TERT-BUTYL)-N~3~-(4-METHYL-2-PYRIDYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways. This modulation can result in various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-METHYL-2-PYRIDYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE
  • TERT-BUTYL-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE

Uniqueness

The uniqueness of 5-(TERT-BUTYL)-N~3~-(4-METHYL-2-PYRIDYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both the tert-butyl and pyridyl groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H23N3O2

Molecular Weight

313.4 g/mol

IUPAC Name

5-tert-butyl-N-(4-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

InChI

InChI=1S/C18H23N3O2/c1-11-7-8-19-15(9-11)20-17(22)16-13-10-12(18(2,3)4)5-6-14(13)23-21-16/h7-9,12H,5-6,10H2,1-4H3,(H,19,20,22)

InChI Key

SUVFLPACVDUERS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=NOC3=C2CC(CC3)C(C)(C)C

Origin of Product

United States

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